molecular formula C19H27NO2S B11066100 2-(1-Adamantylamino)-2-methylpropyl 2-thiophenecarboxylate

2-(1-Adamantylamino)-2-methylpropyl 2-thiophenecarboxylate

Cat. No.: B11066100
M. Wt: 333.5 g/mol
InChI Key: UKZJFCRQJQQEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Adamantylamino)-2-methylpropyl 2-thiophenecarboxylate is a compound that combines the structural features of adamantane and thiophene Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle with aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantylamino)-2-methylpropyl 2-thiophenecarboxylate typically involves the reaction of 1-adamantylamine with 2-methylpropyl 2-thiophenecarboxylate. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used for reduction reactions.

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides are used for substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 2-(1-Adamantylamino)-2-methylpropyl 2-thiophenecarboxylate is not fully understood. it is believed that the adamantyl group enhances the stability and lipophilicity of the compound, allowing it to interact with biological membranes and molecular targets more effectively. The thiophene ring may contribute to the compound’s ability to engage in π-π interactions and other non-covalent interactions with target molecules .

Comparison with Similar Compounds

Uniqueness: 2-(1-Adamantylamino)-2-methylpropyl 2-thiophenecarboxylate is unique due to the combination of the adamantyl and thiophene moieties, which confer both stability and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H27NO2S

Molecular Weight

333.5 g/mol

IUPAC Name

[2-(1-adamantylamino)-2-methylpropyl] thiophene-2-carboxylate

InChI

InChI=1S/C19H27NO2S/c1-18(2,12-22-17(21)16-4-3-5-23-16)20-19-9-13-6-14(10-19)8-15(7-13)11-19/h3-5,13-15,20H,6-12H2,1-2H3

InChI Key

UKZJFCRQJQQEBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)C1=CC=CS1)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.